molecular formula C8H14N2O3 B3143071 N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide CAS No. 51769-85-8

N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide

Cat. No.: B3143071
CAS No.: 51769-85-8
M. Wt: 186.21 g/mol
InChI Key: YSYFPJTVHONFQM-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is a chemical compound with the molecular formula C8H14N2O3 It is characterized by the presence of a morpholine ring, an acetamide group, and an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide typically involves the reaction of morpholine with ethyl chloroacetate, followed by the introduction of an acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: Morpholine reacts with ethyl chloroacetate in the presence of a base to form ethyl 2-(morpholin-4-yl)acetate.

    Step 2: Ethyl 2-(morpholin-4-yl)acetate is then hydrolyzed to form 2-(morpholin-4-yl)acetic acid.

    Step 3: Finally, 2-(morpholin-4-yl)acetic acid is reacted with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxo groups.

    Reduction: Formation of N-[2-(morpholin-4-yl)-2-hydroxyethyl]acetamide.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structure and the biological system in which it is studied. The morpholine ring and acetamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide: Another morpholine derivative with potential biological activities.

    4-(2-morpholin-4-yl-2-oxoethoxy)aniline: A compound with a similar morpholine and oxoethyl structure.

Uniqueness

N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-7(11)9-6-8(12)10-2-4-13-5-3-10/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYFPJTVHONFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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